D-Arabitol

Low-calorie sweetener Nutritional formulation Sugar substitute

D-Arabitol (CAS 488-82-4) is a five-carbon sugar alcohol (pentitol) with the molecular formula C₅H₁₂O₅, existing as the D-enantiomer of arabinitol. It is a stereoisomer of xylitol and ribitol, sharing the same empirical formula but differing in the spatial arrangement of hydroxyl groups.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 488-82-4
Cat. No. B043030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabitol
CAS488-82-4
Synonyms(+--)-arabitol
arabinitol, D-
arabinitol, L-
arabino-pentitol
arabitol
arabitol, (D)-isomer
arabitol, (L)-isomer
D-arabinitol
D-arabitol
DL-arabitol
L-arabinitol
lyxitol
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1
InChIKeyHEBKCHPVOIAQTA-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.
Solubility729 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabitol CAS 488-82-4: A Low-Calorie Pentitol with Distinctive Physicochemical and Biological Properties for Specialty Applications


D-Arabitol (CAS 488-82-4) is a five-carbon sugar alcohol (pentitol) with the molecular formula C₅H₁₂O₅, existing as the D-enantiomer of arabinitol [1]. It is a stereoisomer of xylitol and ribitol, sharing the same empirical formula but differing in the spatial arrangement of hydroxyl groups [2]. D-Arabitol is naturally found in lichens, mushrooms, and as a metabolite in the human body, notably produced by Candida species [3]. Commercially, it is available as a white to almost white crystalline powder with a purity typically ≥99% (GC) and a melting point range of 101–104 °C . Its physical properties, including a specific rotation of +10 to +14° (c=5, sodium borate 8%) , distinguish it from its enantiomer L-arabitol and other pentitols. D-Arabitol serves as a key substrate for characterizing specific dehydrogenases and as an intermediate in the biotransformation to xylitol [4].

Why D-Arabitol Cannot Be Substituted by Generic Pentitols in Critical Applications


Despite sharing the same molecular weight and gross chemical class with xylitol and ribitol, D-Arabitol exhibits unique stereochemistry that dictates its biological interactions and physicochemical behavior [1]. Its specific enzymatic substrate profile—recognized by D-arabitol dehydrogenase (EC 1.1.1.11) but not by xylitol dehydrogenase (EC 1.1.1.14)—renders it an essential reagent for characterizing dehydrogenase systems in microorganisms like Gluconobacter oxydans and Thermotoga maritima [2]. Furthermore, its caloric value (0.2 kcal/g) is an order of magnitude lower than xylitol (2.4 kcal/g), while its melting point (103 °C) is significantly higher than xylitol (93 °C), impacting both nutritional labeling and downstream processing [3]. Its chiral resolution behavior, as demonstrated by seeded crystallization from a racemic melt, offers a unique advantage in enantiomer separation not observed with other pentitols [4]. These differentiating factors—enzymatic specificity, thermodynamic properties, and chiral behavior—preclude simple substitution by other pentitols and underscore the need for precise compound selection based on application-specific requirements.

Quantitative Evidence for D-Arabitol Differentiation from Comparator Pentitols


Caloric Density: D-Arabitol vs. Xylitol vs. Sucrose

D-Arabitol provides 0.2 kcal/g, which is 92% lower than xylitol (2.4 kcal/g) and 95% lower than sucrose (4.0 kcal/g) [1]. This differential is critical for formulating zero- or near-zero-calorie products where xylitol still contributes significant caloric load.

Low-calorie sweetener Nutritional formulation Sugar substitute

Melting Point: D-Arabitol vs. Xylitol

D-Arabitol exhibits a melting point of 103 °C, which is 10 °C higher than xylitol's melting point of 93 °C . This higher thermal stability can be advantageous in processes involving elevated temperatures, such as hot-melt extrusion or certain drying operations.

Crystallization Solid-state processing Thermal stability

Enzymatic Substrate Specificity: D-Arabitol Dehydrogenase vs. Xylitol Dehydrogenase

D-Arabitol is the preferred substrate for D-arabitol dehydrogenase (EC 1.1.1.11) with a substrate specificity hierarchy of D-arabitol > L-fucitol > D-mannitol > D-threitol [1]. In contrast, xylitol dehydrogenase (EC 1.1.1.14) shows a distinct preference for xylitol > D-sorbitol > D-mannitol > L-arabitol [1]. This differential substrate recognition enables the selective characterization and differentiation of these dehydrogenases.

Enzyme assay Biocatalysis Diagnostic reagent

Chiral Resolution by Seeded Crystallization: D-Arabitol from Racemic Melt

D-Arabitol can be resolved from its racemic mixture via seeded crystallization from a neat melt, a process that otherwise yields a racemic compound in the absence of seeding [1]. This behavior extends chiral separation by crystallization to a system previously considered inapplicable, as 90–95% of chiral compounds crystallize as racemic compounds spontaneously [1]. In contrast, xylitol and ribitol do not exhibit this unique chiral resolution behavior in their melts.

Chiral separation Crystallization Enantiomer resolution

Sweetness Intensity: D-Arabitol vs. Xylitol on Molar Basis

On a molar basis, D-Arabitol has a relative sweetness of 0.25 compared to sucrose, while xylitol has a relative sweetness of 0.3 [1]. On a weight basis, D-Arabitol's sweetness is reported as 0.7 × sucrose , whereas xylitol is approximately as sweet as sucrose. This differential allows for precise calibration of sweetness profiles in formulations where xylitol may be too sweet or contribute unwanted calories.

Sweetener formulation Sensory science Sugar alcohol comparison

Lipid-Lowering and Hepatoprotective Effects: D-Arabitol in Preclinical Models

A patent application (WO2023165354A1) discloses that D-Arabitol exhibits lipid-lowering and hepatoprotective effects in preclinical models, with the potential for development into drugs or health foods for managing dyslipidemia and liver injury [1]. While comparative quantitative data against xylitol or other pentitols are not provided in the patent abstract, this represents a unique bioactivity claim not typically associated with xylitol, which is primarily noted for its anticariogenic and sweetening properties.

Lipid metabolism Liver protection Functional food ingredient

Optimal Application Scenarios for D-Arabitol Based on Quantitative Differentiation Evidence


Zero- or Near-Zero-Calorie Sweetener Formulations

Leverage D-Arabitol's caloric value of 0.2 kcal/g (92% lower than xylitol) to formulate products requiring minimal caloric contribution while maintaining polyol functionality. This is particularly relevant for sugar-free confectionery, beverages, and dietary supplements where xylitol's 2.4 kcal/g may exceed regulatory thresholds for 'zero-calorie' claims. [1]

High-Temperature Processing of Polyol-Containing Matrices

Utilize D-Arabitol's higher melting point (103 °C vs. xylitol's 93 °C) in manufacturing processes such as hot-melt extrusion, spray drying, or high-shear granulation where thermal stability is critical. The 10 °C differential may prevent premature melting and ensure consistent product quality.

Selective Enzyme Characterization and Biocatalyst Screening

Employ D-Arabitol as a specific substrate for D-arabitol dehydrogenase (EC 1.1.1.11) in assays to differentiate and characterize dehydrogenase systems from microorganisms like Gluconobacter oxydans and Thermotoga maritima. Its distinct substrate profile ensures that enzyme activity can be attributed to specific dehydrogenases without cross-reactivity from xylitol dehydrogenase. [2]

Chiral Separation Model System Development

Use D-Arabitol as a model compound to study and optimize seeded crystallization processes for chiral resolution from racemic melts. Its unique ability to resolve enantiomers via seeding—contrary to the behavior of 90-95% of chiral compounds—makes it an ideal system for fundamental research and industrial chiral separation method development. [3]

Functional Food and Nutraceutical Development Targeting Metabolic Health

Explore D-Arabitol as a functional ingredient for products aimed at lipid management and liver health, based on patented preclinical evidence of lipid-lowering and hepatoprotective effects. This differentiates it from xylitol, which lacks such bioactivity claims, and opens new avenues in the nutraceutical market. [4]

Quote Request

Request a Quote for D-Arabitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.